Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is further substituted with a tetrahydrofuran-2-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a tetrahydrofuran-2-ylcarbonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with tetrahydrofuran-2-carbonyl chloride in the presence of a base like triethylamine.
Coupling with Benzoic Acid Derivative: The resulting piperazine derivative is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonyl}amino)benzoic acid.
Scientific Research Applications
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and tetrahydrofuran moiety can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The benzoate ester group may also play a role in facilitating the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(piperazin-1-yl)benzoate: Lacks the tetrahydrofuran-2-ylcarbonyl group, making it less complex and potentially less active in certain biological assays.
4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonyl}amino)benzoic acid: The carboxylic acid analog of the compound, which may have different solubility and reactivity properties.
Uniqueness
Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonyl}amino)benzoate is unique due to the presence of both the tetrahydrofuran and piperazine moieties, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-2-26-18(24)14-5-7-15(8-6-14)20-19(25)22-11-9-21(10-12-22)17(23)16-4-3-13-27-16/h5-8,16H,2-4,9-13H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPFOSAJCQCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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